molecular formula C14H19N3O B2878109 N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide CAS No. 2194450-48-9

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide

Cat. No. B2878109
CAS RN: 2194450-48-9
M. Wt: 245.326
InChI Key: KMGGBEXRCIGNOW-UHFFFAOYSA-N
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Description

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide involves binding to the active site of the target protein. This binding prevents the protein from carrying out its normal function, leading to inhibition of cellular processes that rely on this protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide depend on the specific cellular processes that are affected by the inhibition of the target protein. In general, this compound has been shown to induce apoptosis in cancer cells and inhibit cell division.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide in lab experiments is its potency. This compound is a highly effective inhibitor of its target protein, allowing researchers to study its role in cellular processes with high specificity. However, one limitation is that its mechanism of action may be complex and involve multiple cellular pathways, making it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to investigate its mechanism of action in more detail, including its interactions with other cellular proteins and pathways. Additionally, researchers may explore new synthesis methods for this compound to improve its potency and reduce its limitations in lab experiments.

Synthesis Methods

The synthesis of N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide involves a series of chemical reactions. The starting material is 6-methyl-2-pyridinecarboxaldehyde, which is reacted with piperidine and propargyl bromide to form the intermediate product. This intermediate is then reacted with acetic anhydride and hydrochloric acid to yield the final product, N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide.

Scientific Research Applications

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide is widely used in scientific research due to its ability to inhibit a specific protein. This protein is involved in various cellular processes, including cell division and apoptosis. By inhibiting this protein, researchers can study its role in these processes and develop new therapies for diseases such as cancer.

properties

IUPAC Name

N-[1-(6-methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-14(18)16-12-7-9-17(10-8-12)13-6-4-5-11(2)15-13/h3-6,12H,1,7-10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGGBEXRCIGNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(CC2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide

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